molecular formula C12H12N2O2 B1341492 N-(4-aminophenyl)-5-methylfuran-2-carboxamide CAS No. 727387-19-1

N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B1341492
CAS No.: 727387-19-1
M. Wt: 216.24 g/mol
InChI Key: ZNLDWGQJCVKSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

N-(4-Aminophenyl)-5-methylfuran-2-carboxamide (CAS: 727387-19-1) emerged as a compound of interest in the early 21st century during systematic explorations of furan-carboxamide derivatives for therapeutic applications. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with advancements in heterocyclic chemistry from the 2000s, which prioritized furan-based scaffolds due to their synthetic versatility and bioactivity. The compound’s design reflects methodologies established for analogous molecules, such as N-(4-bromophenyl)furan-2-carboxamide, where furan-2-carbonyl chloride reacts with substituted anilines. This approach, rooted in classical amidation reactions, underscores its synthetic lineage within modern medicinal chemistry.

Position in Furan-2-Carboxamide Derivative Family

This compound belongs to a structurally diverse family of furan-2-carboxamides characterized by a furan ring substituted at the 5-position and an amide-linked aromatic amine (Table 1). Its distinct features include:

  • 5-Methylfuran moiety : Enhances electronic stability and influences binding interactions in biological systems.
  • 4-Aminophenyl group : Provides a primary amine for functionalization, enabling participation in hydrogen bonding and covalent modifications.

Table 1: Structural Comparison of Select Furan-2-Carboxamide Derivatives

Compound R1 (Furan Substituent) R2 (Aromatic Amine) Key Applications
N-(4-Bromophenyl)furan-2-carboxamide H 4-Bromophenyl Antimicrobial agents
5-Aryl-furan-2-carboxamide Aryl groups Variable Urotensin-II receptor antagonists
This compound Methyl 4-Aminophenyl Anticancer and antiviral research

This structural profile positions it as a hybrid molecule, combining the metabolic stability of methylated furans with the reactivity of aromatic amines.

Significance in Heterocyclic Chemistry Research

The compound exemplifies the strategic integration of heterocyclic cores in drug discovery. Its furan ring, a five-membered oxygen-containing heterocycle, contributes to:

  • Electron-rich aromatic systems : Facilitates interactions with biological targets via π-π stacking and dipole interactions.
  • Synthetic modularity : The 5-methyl and 4-aminophenyl groups serve as handles for further derivatization, enabling structure-activity relationship (SAR) studies.

Recent applications highlight its role in targeting viral proteases and cancer-associated enzymes. For instance, furan-carboxamide analogs inhibit SARS-CoV-2 main protease (Mpro) through covalent binding, with IC50 values as low as 1.55 μM. Similarly, derivatives demonstrate cytotoxicity against breast adenocarcinoma cell lines (e.g., MCF-7, IC50 = 25 μM). These findings underscore its utility in developing non-peptidomimetic therapeutics.

Table 2: Synthetic Routes to this compound

Method Reagents/Conditions Yield (%) Reference
Amidation of furan-2-carbonyl chloride 4-Aminoaniline, Et3N, DCM, RT 94
Suzuki-Miyaura cross-coupling Pd(PPh3)4, K3PO4, aryl boronic acids 43–83

The compound’s synthetic adaptability and pharmacological potential solidify its status as a cornerstone in heterocyclic chemistry research, driving innovations in antiviral and anticancer agent development.

Properties

IUPAC Name

N-(4-aminophenyl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLDWGQJCVKSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589563
Record name N-(4-Aminophenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727387-19-1
Record name N-(4-Aminophenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Aminophenyl)-5-methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The compound features a furan ring, an amine group, and a carboxamide functional group, contributing to its unique biological properties. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, with a molecular weight of 204.23 g/mol.

Property Details
Molecular Formula C11H12N2O2C_{11}H_{12}N_2O_2
Molecular Weight 204.23 g/mol
Functional Groups Furan, Amine, Carboxamide

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example, studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

  • In vitro Studies : Laboratory tests have demonstrated that the compound can inhibit bacterial growth significantly, suggesting its potential as an antimicrobial agent.
  • Mechanism of Action : The exact mechanism is still under investigation; however, it is believed that the compound interacts with bacterial enzymes or cell membranes, disrupting essential cellular processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary findings indicate that this compound may induce apoptosis in cancer cells through various biochemical pathways.

  • Mechanism of Action : The compound appears to cause lysosomal membrane permeabilization and promote the cytosolic relocation of cathepsin D, which is involved in apoptosis .
  • Cell Lines Tested : Various cancer cell lines have been used to assess the cytotoxic effects of the compound, showing promising results in inhibiting cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In one study, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, showcasing its effectiveness compared to traditional antibiotics .
  • Cancer Cell Apoptosis : Another study assessed the compound's effect on breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent increase in apoptotic cells, with significant morphological changes observed under microscopy .

Pharmacokinetics and Mechanisms

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound selectively accumulates in breast tissue, which may enhance its efficacy against breast cancer .
  • Metabolism : Preliminary data suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in its bioactivity.

Conclusion and Future Directions

This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Its unique chemical structure facilitates interactions with biological targets that could lead to significant therapeutic advances.

Future research should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.
  • Derivatives Exploration : Investigating derivatives of this compound to enhance its biological activity and reduce potential side effects.

Comparison with Similar Compounds

Structural Isomers: 2- vs. 3-Carboxamide Derivatives

The positional isomer N-(4-aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4) differs in the carboxamide group’s placement on the furan ring (3-position instead of 2). This minor structural change alters physicochemical properties:

  • Solubility : The 3-carboxamide isomer may exhibit reduced solubility due to steric hindrance compared to the 2-position derivative.
  • Biological Activity: The para-aminophenyl group in both isomers enables hydrogen bonding, but the 2-carboxamide’s linear conformation may enhance receptor binding efficiency .
Property N-(4-aminophenyl)-5-methylfuran-2-carboxamide N-(4-aminophenyl)-5-methylfuran-3-carboxamide
Furan substitution 2-position 3-position
Hazard profile (GHS) Not reported H302, H315, H319, H335 (acute toxicity, skin/eye irritation)
SMILES Not available Cc1cc(co1)C(=O)Nc1ccc(N)cc1

Substituent Variations on the Phenyl Ring

a) 5-(4-Nitrophenyl)furan-2-carboxylic Acid
  • Structure: Replaces the amino group with a nitro group.
  • Synthesis : Prepared via Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid .
  • Key Differences: The nitro group is electron-withdrawing, reducing nucleophilicity compared to the amino group. Likely lower bioavailability due to higher logP from the nitro substituent.
b) 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide
  • Structure : Features a 2-chlorophenyl on the furan and a sulfamoyl group on the phenylamide.
  • Chlorine introduces steric and electronic effects, possibly increasing metabolic stability .

Benzoylphenyl Derivatives (N-(benzoylphenyl)-5-methyl-2-furamides)

Compounds 4a–4c (e.g., N-(4-benzoylphenyl)-5-methyl-2-furamide) replace the amino group with benzoyl moieties.

  • Activity Trends: 4a (para-substituted) showed superior anti-hyperlipidemic activity compared to meta/ortho analogs, suggesting the para position is critical for efficacy.

Preparation Methods

Direct Amidation Using Furan-2-carbonyl Chloride and 4-Aminophenyl Derivatives

One of the most straightforward and high-yielding methods involves the reaction of furan-2-carbonyl chloride derivatives with 4-aminophenyl compounds under basic conditions to form the amide bond.

  • Reaction Conditions:

    • Reagents: Furan-2-carbonyl chloride (5-methyl substituted), 4-aminophenyl compound
    • Base: Triethylamine (Et3N) or similar organic base
    • Solvent: Dry dichloromethane (DCM) or other aprotic solvents
    • Temperature: Room temperature (approx. 20–25 °C)
    • Reaction Time: Several hours until completion monitored by TLC
  • Procedure:

    • Dissolve 4-aminophenyl compound in dry DCM.
    • Add triethylamine to neutralize the HCl formed.
    • Slowly add furan-2-carbonyl chloride dropwise under stirring.
    • Stir the reaction mixture at room temperature until completion.
    • Work-up involves washing with aqueous solutions, drying, and purification by flash chromatography.
  • Yields: Excellent yields reported, typically around 90–95%.

  • Characterization: Products are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.

This method is favored for its simplicity, mild conditions, and high purity of the product.

Multi-Step Synthesis via Aminofuran Intermediates

An alternative approach involves the preparation of 4-aminofuran intermediates, which are then converted to the target amide.

  • Key Steps:

    • Synthesis of 4-aminofuran derivatives via bromination, dehalogenation, and coupling reactions.
    • Amidation of the aminofuran intermediate with appropriate carboxylic acid derivatives or acid chlorides.
  • Challenges:

    • Multi-step process with bromination and dehalogenation steps.
    • Use of heavy metals (e.g., zinc) and metal catalysts (e.g., copper(I) iodide).
    • Use of protecting groups such as Boc for amines.
    • Lower atom economy and higher cost.
  • Improvements:
    Recent patents describe novel methods to avoid heavy metals and protecting groups, improving cost-effectiveness and scalability.

Curtius Rearrangement Route

A less common but documented method involves the Curtius rearrangement of dimethyl furan-2,4-dicarboxylate derivatives to generate aminofuran intermediates, which can then be converted to the target amide.

  • Reaction Conditions:

    • Use of diphenylphosphoryl azide (DPPA) or similar reagents.
    • Temperature control between 0 °C and 40 °C.
    • Solvents such as methanol, ethanol, or acetonitrile.
  • Advantages:

    • Avoids some heavy metal catalysts.
    • Can be performed under mild conditions.
  • Limitations:

    • Requires careful control of reaction parameters.
    • Intermediate purification steps may be necessary.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%) References
Direct Amidation Furan-2-carbonyl chloride, 4-aminophenyl, Et3N, DCM, RT Simple, high yield, mild conditions Requires acid chloride precursor 90–95
Multi-step Aminofuran Route Bromination, dehalogenation, coupling, protecting groups Established, versatile Multi-step, heavy metals, costly Variable
Curtius Rearrangement Dimethyl furan dicarboxylate, DPPA, 0–40 °C, alcohol solvents Avoids heavy metals Complex, intermediate purification Moderate
Suzuki–Miyaura Cross-Coupling N-(4-bromophenyl)furan-2-carboxamide, boronic acids, Pd catalyst, K3PO4, reflux Enables derivative synthesis Requires brominated intermediate 32–83

Research Findings and Notes

  • The direct amidation method is the most practical for industrial and laboratory scale synthesis due to its simplicity and high yield.

  • Multi-step methods involving bromination and metal catalysts are less favored due to cost and environmental concerns but remain useful for complex derivatives.

  • The Curtius rearrangement offers an alternative route to aminofurans but is less commonly used for this specific compound due to complexity.

  • Suzuki–Miyaura cross-coupling is valuable for structural diversification but requires prior synthesis of halogenated intermediates.

  • Characterization of the final products typically involves ^1H NMR, ^13C NMR, and LC-MS to confirm purity and structure.

Q & A

Q. What are the recommended safety protocols for handling N-(4-aminophenyl)-5-methylfuran-2-carboxamide in laboratory settings?

this compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required if aerosols are generated .
  • Engineering Controls: Work under a fume hood to minimize inhalation risks. Avoid dust formation and ensure adequate ventilation .
  • Emergency Procedures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Contaminated gloves must be removed without touching outer surfaces .

Q. What synthetic routes are reported for this compound and its analogs?

A common method involves coupling 5-methylfuran-2-carbonyl chloride with substituted aminophenyl derivatives. For example:

  • Step 1: React 5-methylfuran-2-carbonyl chloride with 4-aminobenzophenone in the presence of triethylamine (Et3_3N) as a base .
  • Step 2: Purify via recrystallization (e.g., methanol) to yield the product. Similar protocols are used for analogs like N-(4-benzoylphenyl)-5-methylfuran-2-carboxamide .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques: Use HPLC with UV detection (λ = 254 nm) for purity assessment. Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Thermal Stability: Differential scanning calorimetry (DSC) can identify decomposition temperatures, though specific data for this compound are currently lacking .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity or solubility?

  • Substitution Strategies: Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the phenyl ring to enhance receptor binding. For instance, analogs with 4-fluorophenyl substitutions show improved medicinal chemistry profiles .
  • Solubility Optimization: Replace the methyl group on the furan ring with hydrophilic moieties (e.g., hydroxyl or carboxylic acid groups) to increase aqueous solubility, as seen in related furan-carboxylic acid derivatives .

Q. How should researchers address contradictions in physicochemical data (e.g., melting point, solubility) across literature sources?

  • Data Validation: Cross-reference experimental conditions (e.g., solvent systems, heating rates for DSC). For example, melting points may vary due to polymorphic forms, as observed in structurally similar pyrimidine derivatives .
  • Computational Tools: Use software like COSMO-RS to predict solubility parameters when empirical data are unavailable .

Q. What experimental designs are suitable for evaluating the compound’s in vivo pharmacokinetics?

  • Animal Models: Administer the compound orally or intravenously in rodents. Monitor plasma concentrations via LC-MS/MS at timed intervals.
  • Metabolite Identification: Use microsomal assays (e.g., liver microsomes) to detect phase I/II metabolites. Bradford assays () can quantify protein content in tissue homogenates .

Q. How can researchers resolve discrepancies in toxicity profiles between in vitro and in vivo studies?

  • Mechanistic Studies: Perform transcriptomic analysis (RNA-seq) to identify off-target effects in cell lines vs. animal tissues.
  • Dose-Response Refinement: Adjust dosing regimens based on bioavailability data. For example, respiratory irritation (H335) observed in vitro may require lower exposure limits in vivo .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Process Optimization: Use flow chemistry to control exothermic reactions during acyl chloride formation.
  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .

Q. How can computational modeling aid in predicting this compound’s receptor interactions?

  • Docking Simulations: Use AutoDock Vina to model binding affinities with target proteins (e.g., adenosine A2A receptors, as seen in related furan carboxamides) .
  • QSAR Analysis: Correlate substituent effects with bioactivity data from analogs to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.